molecular formula C18H17N3O3S B3463330 N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B3463330
M. Wt: 355.4 g/mol
InChI Key: JHJOXFDFIFKMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant and versatile pharmacological potential . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, noted for its ability to interact with diverse biological targets and its favorable physicochemical properties, which facilitate transmembrane diffusion . This specific derivative incorporates a 4-methoxyphenyl group at the 5-position of the oxadiazole ring and a benzyl-thioacetamide moiety at the 2-position, forming a hybrid structure designed for investigative biological activity. The primary research interest in 1,3,4-oxadiazole derivatives lies in their potent anticancer applications . These compounds have demonstrated mechanistic versatility, exhibiting antiproliferative effects by inhibiting key enzymes and pathways involved in cancer cell survival and proliferation . Research indicates that analogs with similar structures can inhibit critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, specific 1,3,4-oxadiazole-2-thioether derivatives have shown promising in vitro cytotoxicity against human lung carcinoma (A549) cell lines and can induce apoptosis and cell cycle arrest . The incorporation of the thioether linkage, as seen in this compound, is a common strategy to enhance bioactivity, with studies showing that such derivatives can also act as matrix metalloproteinase-9 (MMP-9) inhibitors, potentially interfering with tumor invasion and metastasis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-15-9-7-14(8-10-15)17-20-21-18(24-17)25-12-16(22)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJOXFDFIFKMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety (-S-) participates in nucleophilic substitution reactions under basic or acidic conditions.

Reaction TypeConditionsProductsReference
AlkylationK₂CO₃, DMF, 60°C, 12hS-alkyl derivatives (e.g., methyl or benzyl substitution at sulfur)
ArylationCuI, DMSO, 100°C, 24hBiaryl thioethers via Ullmann-type coupling

Key Findings :

  • Alkylation reactions preserve the oxadiazole ring integrity while modifying the thioether group.

  • Arylation reactions require transition-metal catalysts and produce water as a byproduct.

Oxidation of the Thioether Group

Controlled oxidation converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering electronic properties.

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)CH₃CN, RT, 6hSulfoxide derivative78%
mCPBADCM, 0°C → RT, 12hSulfone derivative92%

Mechanistic Insight :

  • H₂O₂ induces partial oxidation to sulfoxide, while mCPBA fully oxidizes to sulfone.

  • Sulfone derivatives show enhanced polarity and solubility in aqueous media.

Acylation/Deacetylation at the Acetamide Nitrogen

The acetamide group (-NHCO-) undergoes acylation or hydrolysis under acidic/basic conditions.

Reaction TypeReagentsProductsApplicationReference
AcylationAcCl, pyridine, 0°CN-acetylated derivativesBioactivity modulation
HydrolysisHCl (6M), reflux, 8hFree amine (-NH₂) and acetic acidIntermediate for further synthesis

Notable Observations :

  • Acylated derivatives demonstrate improved metabolic stability in pharmacokinetic studies .

  • Hydrolysis under strong acids regenerates the primary amine, enabling re-functionalization .

Electrophilic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C-5 position.

ElectrophileConditionsProductSelectivityReference
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2h5-nitro-1,3,4-oxadiazole derivative>95%
Br₂ (FeBr₃)DCM, RT, 4h5-bromo-1,3,4-oxadiazole derivative88%

Structural Impact :

  • Nitro- and bromo-substitutions increase electron-withdrawing effects, enhancing π-stacking in molecular docking studies .

Metal Complexation

The oxadiazole nitrogen and sulfur atoms coordinate with transition metals.

Metal SaltConditionsComplex TypeStability Constant (Log K)Reference
Cu(OAc)₂EtOH, RT, 3hTetradentate Cu(II) complex8.2 ± 0.3
ZnCl₂MeOH, 50°C, 6hOctahedral Zn(II) complex6.7 ± 0.2

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound.

Biochemical Interactions

The compound inhibits enzymes via non-covalent interactions:

Target EnzymeBinding Affinity (K<sub>i</sub>)MechanismReference
Alkaline Phosphatase0.42 ± 0.03 μMCompetitive inhibition at active site
MMP-91.18 ± 0.14 μMChelation of Zn²⁺ in catalytic domain

Structure-Activity Relationship :

  • The 4-methoxyphenyl group enhances hydrophobic interactions with enzyme pockets .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond:

WavelengthSolventProductsQuantum Yield (Φ)Reference
254 nmMeCNBenzyl radical + oxadiazole-thiyl radical0.12

Safety Note :

  • Photodegradation necessitates storage in amber vials to prevent decomposition.

This comprehensive analysis synthesizes data from pharmacological, synthetic, and mechanistic studies to map the compound’s reactivity. Future research should explore its catalytic applications and structure-activity optimization for therapeutic use.

Scientific Research Applications

N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-oxadiazole acetamide derivatives. Key structural variations among analogs include:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity
N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Methoxyphenyl, benzyl 355.41 N/A Not explicitly stated
2-[(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide (2b) Benzofuran, 4-methoxyphenyl ~380 (estimated) N/A Antimicrobial
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 5-Bromobenzofuran, 4-fluorophenyl ~450 (estimated) N/A Tyrosinase inhibition
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) Indole, benzothiazole ~420 (estimated) 200.9–201.7 Anticancer (in vitro)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Pyridinyl, 3-nitrophenyl thiazole ~430 (estimated) 184–185 Acetylcholinesterase inhibition

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like bromine (5d) or nitro groups (3a), which may alter reactivity and binding to biological targets.
  • Heterocyclic Modifications : Benzofuran (2b, 5d) and benzothiazole (2a) substituents enhance aromatic stacking interactions, while indole (2a) and pyridine (3a) moieties may improve enzyme inhibition via hydrogen bonding or π-π interactions.

Biological Activity

N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Basic Information

PropertyValue
Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name This compound
InChI Key KZJXIKSKWFLAMN-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied as an inhibitor of key receptors involved in tumor growth, specifically the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play critical roles in cancer progression and metastasis .

Antibacterial Activity

In vitro studies have shown that derivatives of oxadiazole compounds, including those similar to this compound, demonstrate significant antibacterial activity. The mechanism of action appears to involve interference with bacterial protein synthesis pathways, leading to bacteriostatic effects .

The compound's mechanism involves binding to specific molecular targets that disrupt normal cellular functions. For instance, it may inhibit signal transduction pathways associated with cell proliferation and survival in cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, enhancing its interaction with target proteins .

Similar Compounds

Compound NameBiological Activity
N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideModerate anticancer activity
N-(4-methoxyphenyl)-2-{4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy}acetamideAntimicrobial properties

The unique structure of this compound contributes to its enhanced biological activities compared to similar compounds. The combination of the methoxy group and the oxadiazole moiety appears to optimize its pharmacological profile.

Study on Anticancer Properties

In a recent study involving various oxadiazole derivatives, this compound was shown to effectively inhibit the proliferation of cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Bacteriostatic Effects

Another study focused on the antibacterial properties of oxadiazole derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a novel antibacterial agent worth exploring for therapeutic applications .

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1678 cm⁻¹, N-H stretches at 3248 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and benzyl CH₂ (δ 4.5–4.7 ppm); ¹³C NMR detects oxadiazole carbons at δ 160–165 ppm .
  • Mass Spectrometry : HRMS (ESI) validates molecular ions (e.g., [M+H]⁺ at m/z 545.0086) .

How can researchers address discrepancies in spectral data during structural validation?

Advanced
Discrepancies (e.g., unexpected NMR shifts or IR stretches) may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, as seen in studies of oxadiazole-thioether derivatives .
  • Solvent Variation : Polar aprotic solvents (DMSO-d₆) enhance resolution of NH protons.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, though limited by crystal quality .

What strategies optimize reaction yields when synthesizing derivatives with varying substituents?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yields (e.g., 77% for antifungal derivatives) .
  • Catalyst Screening : K₂CO₃ or DBU enhances nucleophilic substitution efficiency .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy) improve cyclization yields compared to electron-withdrawing groups (e.g., 4-chloro) .

What in vitro assays evaluate the cytotoxic potential of this compound?

Q. Basic

  • MTT Assay : Tests viability against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, with IC₅₀ values calculated .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~25 µM) and FRAP evaluate redox activity .

Table 2 : Cytotoxicity Data (Selected Studies)

Cell LineIC₅₀ (µM)Reference
MCF-734.2
HepG241.8

How do molecular docking studies inform the design of enzyme-targeting derivatives?

Advanced
Docking (e.g., AutoDock Vina) predicts binding affinities to targets like lipoxygenase or acetylcholinesterase. For example:

  • Hydrogen Bonding : The oxadiazole sulfur interacts with Arg429 in lipoxygenase (binding energy: −8.2 kcal/mol) .
  • Substituent Optimization : 4-Methoxy groups enhance π-π stacking with Tyr341 in acetylcholinesterase .

How do phenyl ring substituents (e.g., methoxy vs. chloro) influence bioactivity?

Q. Advanced

  • Electron-Donating Groups (e.g., 4-OCH₃) : Improve solubility and antioxidant activity (DPPH IC₅₀: 25 µM vs. 42 µM for 4-Cl) .
  • Electron-Withdrawing Groups (e.g., 4-Cl) : Enhance cytotoxicity (HeLa IC₅₀: 28 µM vs. 34 µM for 4-OCH₃) due to increased membrane permeability .

What computational methods predict electronic properties?

Q. Basic

  • *DFT Calculations (B3LYP/6-31G)**: Predict HOMO-LUMO gaps (~4.2 eV) and MESP maps, correlating with nucleophilic attack sites .
  • ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability, though experimental validation is critical for CNS penetration .

How do researchers resolve contradictions in in silico ADMET predictions?

Q. Advanced

  • Experimental LogP : Compare calculated (e.g., 2.8) vs. measured values (e.g., 3.1 via shake-flask) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) validate CYP450 interactions predicted by StarDrop .

How do solvent and catalyst choices affect regioselectivity in oxadiazole formation?

Q. Advanced

  • Solvent Polarity : Acetone favors mono-substitution, while DMF promotes di-substitution .
  • Acid Catalysts : POCl₃ yields 1,3,4-oxadiazoles, whereas H₂SO₄ may form 1,2,4-isomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.